molecular formula C8H7NS B083488 4-Methylthieno[2,3-b]pyridine CAS No. 13362-81-7

4-Methylthieno[2,3-b]pyridine

Cat. No. B083488
CAS RN: 13362-81-7
M. Wt: 149.21 g/mol
InChI Key: MYNYJERSLRKIOE-UHFFFAOYSA-N
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Description

4-Methylthieno[2,3-b]pyridine is a heterocyclic compound . It’s a part of a class of compounds known as thienopyridines, which are characterized by a thiophene ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of 4-Methylthieno[2,3-b]pyridine has been described in literature . The process involves the formation of a thiophene ring fused with a pyridine ring .


Molecular Structure Analysis

The molecular structure of 4-Methylthieno[2,3-b]pyridine is characterized by a thiophene ring fused with a pyridine ring . The presence of the electronegative nitrogen atom in the pyridine ring makes the molecule relatively electron deficient .


Chemical Reactions Analysis

4-Methylthieno[2,3-b]pyridine is known to undergo various chemical reactions. It is more prone to nucleophilic substitution and enters less readily into electrophilic aromatic substitution reactions than benzene derivatives .

Scientific Research Applications

  • Crystal Structure and Molecular Properties : 4-(4-Bromo­phenyl)-6-methyl­thieno­[2,3-b]­pyridine, a derivative, demonstrates significant molecular stability due to intermolecular and intramolecular hydrogen bonds, indicating its potential for further chemical modifications (Armas et al., 2003).

  • Chemical Reactions and Derivatives : The molecule has been used in various chemical reactions like 1,3-dipolar additions, demonstrating its versatility in forming complex heterocyclic compounds, which are crucial in medicinal chemistry (Fischer & Schneider, 1980).

  • Synthesis Techniques : A study demonstrated a regioselective bromination of thieno[2,3-b]pyridine, indicating the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).

  • Potential Anti-Inflammatory Agents : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).

  • Heterocyclic Compound Synthesis : The compound has been used as a starting material for the synthesis of various heterocyclic compounds, important in pharmaceutical research (Attaby et al., 2002).

  • Coordination Compounds : Thieno[2,3-b]pyridine and 2-methylthieno[2,3-b]pyridine have been used as ligands in the synthesis of coordination compounds, potentially useful in catalysis and material science (Halgas et al., 2009).

properties

IUPAC Name

4-methylthieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNYJERSLRKIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthieno[2,3-b]pyridine

Synthesis routes and methods

Procedure details

25 g of a mixture of 85% of 2-nitrothiophene and 15% of 3-nitrothiophene and 375 ml of a 37% aqueous solution of hydrochloric acid were mixed together and then, at 30° C. over about one hour, 50 g of tin in granules were introduced in small portions. The mixture was stirred at 30° C. until the metal had disappeared (4 hours in all) and 50 ml of ethanol, 22 g of anhydrous ferric chloride and 0.5 g of anhydrous zinc chloride were added. Then at 60° C. over about one hour, 30 ml of methyl vinyl ketone and 60 ml of ethanol were introduced with stirring at 80° C. for two hours and at 20° C. for 16 hours. The reaction mixture was poured onto ice and carbon tetrachloride and concentrated ammonia were added to pH 9. After filtering on hyflosupercel and decanting, the aqueous phase was extracted with carbon tetrachloride, then dried and concentrated to dryness by distilling under reduced pressure. The 9.8 g of residue were chromatographed over silica under nitrogen pressure and eluted with a gradient of 100% of methylene chloride to 100% of ethyl acetate to obtain 7.55 g of 4-methyl thieno[2,3-b]pyridine.
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methyl vinyl ketone
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
FA Attaby, AHH Elghandour… - Journal of the …, 2002 - Wiley Online Library
Cyanothioacetamide (1) reacted with but‐2‐enal (2) to give the corresponding 4‐methyl‐2‐sulfanylpyridine‐3‐carbonitrile (7) which was used as a good starting material for the …
Number of citations: 15 onlinelibrary.wiley.com
ABA Mahmoud - 2016 - theses.hal.science
Significant interest in the thieno[2,3-b]pyridine nucleus has arisen during the last three decades. Many researchers have reported the use of compounds based on this scaffold as a …
Number of citations: 1 theses.hal.science
MF Long, JL Engers, S Chang, X Zhan… - Bioorganic & medicinal …, 2017 - Elsevier
This Letter details our efforts to replace the 3-amino moiety, an essential pharmacophore for M 4 PAM activity in most M 4 PAMs to date, within the thieno[2,3-b]pyridine core, as the β-…
Number of citations: 27 www.sciencedirect.com
VK Vasilin, A Kaigorodova, SI Firgang… - Chemistry of heterocyclic …, 2004 - Springer
We synthesized derivatives of a novel heterocyclic system, isoxazolo[3',4':4,5]thieno[2,3-b]pyridine by sequential conversions in three steps: isomerization of 2-(2-R-ethylthio-2-oxo)-3-…
Number of citations: 16 link.springer.com
LD Pinkin, VG Zhiryakov - Chemistry of Heterocyclic Compounds, 1983 - Springer
2,3,4-Trimethylthieno[2,3-b]pyridine was obtained by the reaction of 2,3-dimethyl-5-ammoniathiophene hexachlorostannate with methyl vinyl ketone in the presence of ferric chloride …
Number of citations: 3 link.springer.com
C Valant, CC Felder, PM Sexton, A Christopoulos - Molecular pharmacology, 2012 - ASPET
We recently described 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298) as a novel allosteric modulator of M 4 muscarinic …
Number of citations: 140 molpharm.aspetjournals.org
TA Stroganova, VK Vasilin, VV Dotsenko… - ACS …, 2021 - ACS Publications
Noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides is presented. Unexpectedly, the oxidation proceeded by different …
Number of citations: 5 pubs.acs.org
V Nawaratne, K Leach, CC Felder, PM Sexton… - Journal of Biological …, 2010 - ASBMB
The recently identified small molecule, 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298), is the first selective allosteric …
Number of citations: 81 www.jbc.org
TC Chopko, C Han, AR Gregro, DW Engers… - Bioorganic & medicinal …, 2019 - Elsevier
This letter describes progress towards an M 4 PAM preclinical candidate inspired by an unexpected aldehyde oxidase (AO) metabolite of a novel, CNS penetrant thieno[2,3-c]pyridine …
Number of citations: 4 www.sciencedirect.com
T Huynh, C Valant, IT Crosby, PM Sexton… - ACS Chemical …, 2015 - ACS Publications
The M 4 mAChR is implicated in several CNS disorders and possesses an allosteric binding site for which ligands modulating the affinity and/or efficacy of ACh may be exploited for …
Number of citations: 13 pubs.acs.org

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